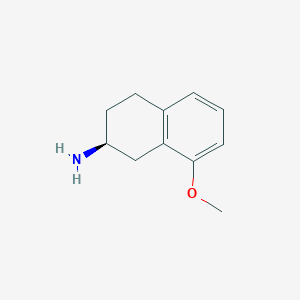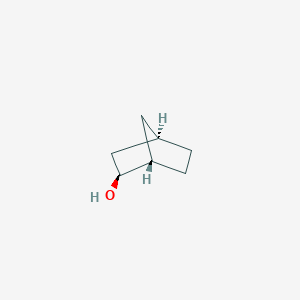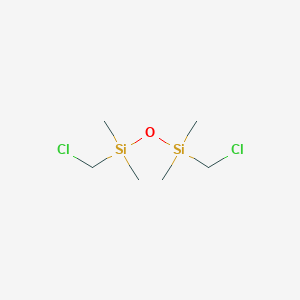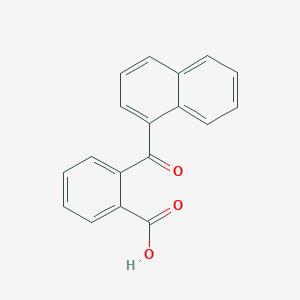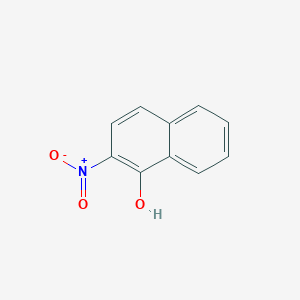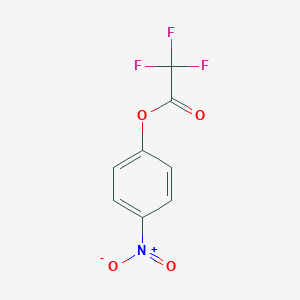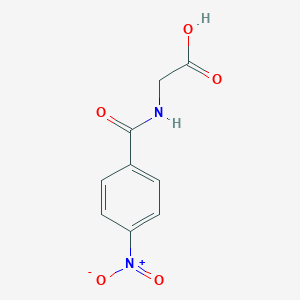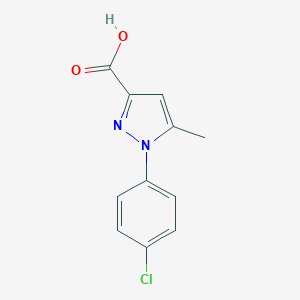
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
The compound “1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. In this particular compound, the pyrazole ring is substituted with a 4-chlorophenyl group at the 1-position, a methyl group at the 5-position, and a carboxylic acid group at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a planar, aromatic ring. The 4-chlorophenyl, methyl, and carboxylic acid groups would be attached to this ring. The presence of the chlorine atom in the 4-chlorophenyl group and the oxygen atoms in the carboxylic acid group would introduce areas of higher electron density .Chemical Reactions Analysis
As an organic compound containing a carboxylic acid group, this compound would be expected to undergo typical carboxylic acid reactions, such as esterification and amide formation. The pyrazole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic and polar. The chlorine atom in the 4-chlorophenyl group would contribute to the compound’s molecular weight .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- The chemical synthesis of pyrazole derivatives, including those similar to 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, has been extensively studied. For instance, Kumarasinghe et al. (2009) focused on the synthesis of related compounds and their structural determination through single-crystal X-ray analysis, highlighting the importance of this process in correctly identifying the regioisomer formed in the synthesis (Kumarasinghe, Hruby, & Nichol, 2009).
Potential Antimicrobial and Anticancer Applications
- Research by Hafez et al. (2016) demonstrates the potential of pyrazole derivatives in medical applications, specifically their efficacy as antimicrobial and anticancer agents. This study synthesized and characterized various pyrazole compounds, some showing higher anticancer activity than reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Crystal Structure and Computational Studies
- The crystal structure and molecular properties of pyrazole derivatives have been a subject of research, as explored by Alaşalvar et al. (2014). They performed detailed studies on the crystal structure and conducted DFT calculations to understand the molecular properties of these compounds (Alaşalvar, Soylu, Ünver, İskeleli, Yıldız, Çiftçi, & Banoglu, 2014).
Coordination Chemistry and Metal Complexes
- Radi et al. (2015) investigated the coordination chemistry of pyrazole-dicarboxylate acid derivatives, leading to the synthesis of novel CuII/CoII coordination complexes. Such research underscores the potential of these compounds in developing metal-organic frameworks and other coordination compounds (Radi, Yahyi, Et‐touhami, Jha, Adarsh, Robeyns, & Garcia, 2015).
Applications in Corrosion Inhibition
- The use of pyrazole derivatives as corrosion inhibitors has been studied by Herrag et al. (2007). Their research demonstrated the effectiveness of these compounds in reducing the corrosion rate of steel in hydrochloric acid, emphasizing the importance of these derivatives in industrial applications (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-6-10(11(15)16)13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRKKZGRDQQESI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561198 | |
| Record name | 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
126129-22-4 | |
| Record name | 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



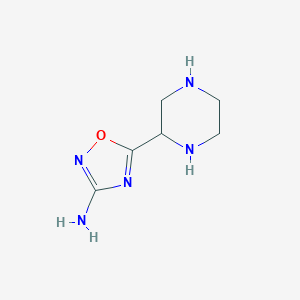
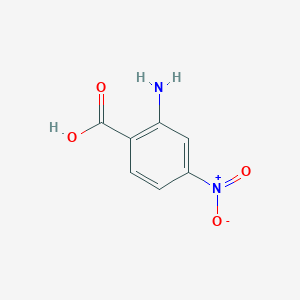
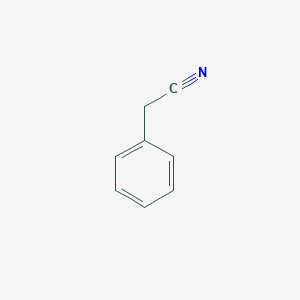
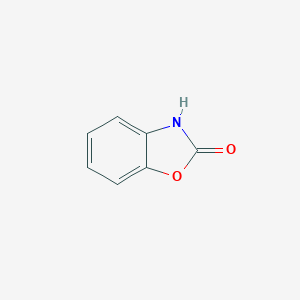
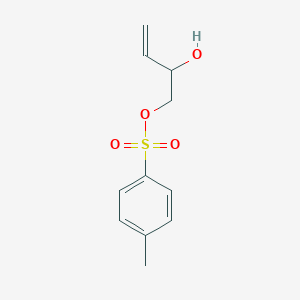
![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)
